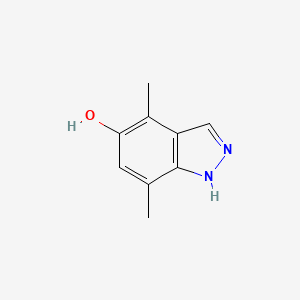

4,7-dimethyl-1H-indazol-5-ol

Description

4,7-Dimethyl-1H-indazol-5-ol is a substituted indazole derivative featuring a hydroxyl group at position 5 and methyl groups at positions 4 and 7. Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is of significant interest in medicinal chemistry due to its structural similarity to purines and its role as a bioisostere for other heterocycles.

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

4,7-dimethyl-1H-indazol-5-ol |

InChI |

InChI=1S/C9H10N2O/c1-5-3-8(12)6(2)7-4-10-11-9(5)7/h3-4,12H,1-2H3,(H,10,11) |

InChI Key |

JRPHFQODXHSLCW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C2=C1NN=C2)C)O |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of indazole derivatives, including 4,7-dimethyl-1H-indazol-5-ol, as anticancer agents. The compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity of Indazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4f | MCF-7 | 1.629 |

| 4i | MCF-7 | 1.841 |

| 4a | MCF-7 | 2.958 |

| Reference Drug (Staurosporine) | MCF-7 | 8.029 |

The compounds demonstrated a notable ability to induce apoptosis in cancer cells, as evidenced by increased Annexin V/PI staining, indicating a higher percentage of cells undergoing early and late apoptosis compared to untreated controls .

Antimicrobial Properties

The antimicrobial efficacy of indazole derivatives has also been documented. For instance, compounds derived from the indazole scaffold showed promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Activity of Indazole Derivatives

| Compound | Zone of Inhibition (mm) | Tested Bacteria |

|---|---|---|

| 5D | 16 | E. coli |

| 5F | 18 | E. coli |

| Penicillin (Control) | 35 | E. coli |

The molecular docking studies indicated strong interactions between these compounds and bacterial enzymes like DNA gyrase, suggesting their potential as effective antimicrobial agents .

Cardiovascular Applications

Indazole derivatives have been investigated for their effects on cardiovascular health. For example, certain compounds have been shown to influence vascular smooth muscle cell migration and inflammation, which are critical factors in cardiovascular diseases.

Table 3: Effects on Cardiovascular Biomarkers

| Compound | Effect on ROS Production | Effect on COX-2 Expression |

|---|---|---|

| In-Cl (analog) | Decreased | Reduced |

In particular, studies indicate that treatment with indazole derivatives can reduce reactive oxygen species production and suppress inflammation in models of atherosclerosis and endometriosis .

Case Study: Indazole Derivatives in Cancer Therapy

A study published in Molecules demonstrated that specific indazole derivatives significantly inhibited the proliferation of MCF-7 breast cancer cells through cell cycle arrest and apoptosis induction. The most potent compounds were identified based on their IC50 values, suggesting a structure-activity relationship that could guide future drug development efforts .

Case Study: Antimicrobial Efficacy Against Candidiasis

Research conducted on the efficacy of indazole derivatives against Candida species revealed that certain compounds exhibited strong antifungal activity, making them potential candidates for treating fungal infections. The study utilized molecular docking to elucidate the binding interactions with fungal enzymes .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 5 undergoes oxidation under controlled conditions:

Reagents and Conditions

-

Potassium permanganate (KMnO₄) in acidic media (e.g., H₂SO₄) at 60–80°C

-

Chromium trioxide (CrO₃) in acetic acid under reflux

Products

-

4,7-Dimethyl-1H-indazol-5-one : A ketone derivative formed via oxidation of the hydroxyl group.

Mechanistic Insight

Oxidation proceeds through deprotonation of the hydroxyl group, followed by electron transfer to the oxidizing agent, resulting in carbonyl formation. The electron-donating methyl groups stabilize intermediates, enhancing reaction efficiency .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions, while the methyl groups influence electrophilic attack positions.

Nucleophilic Substitution

Example Reaction

-

Esterification : Reaction with acetic anhydride in pyridine yields 4,7-dimethyl-1H-indazol-5-yl acetate .

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Acetic anhydride | Pyridine, 25°C | 4,7-Dimethyl-1H-indazol-5-yl acetate | ~75 |

Electrophilic Aromatic Substitution

Electrophiles preferentially attack positions 3 and 6 due to directing effects of the hydroxyl group:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C produces 3-nitro-4,7-dimethyl-1H-indazol-5-ol as the major product .

-

Halogenation : Bromine (Br₂) in CCl₄ yields 6-bromo-4,7-dimethyl-1H-indazol-5-ol .

Positional Preference

The hydroxyl group directs electrophiles to the ortho (position 6) and para (position 3) positions, with steric hindrance from methyl groups favoring position 3 .

Condensation Reactions

The hydroxyl group acts as a nucleophile in condensation with aldehydes:

Example

-

Reaction with benzaldehyde in ethanol under acidic catalysis (HCl) forms 4,7-dimethyl-1H-indazol-5-yl benzyl ether .

| Reagent | Conditions | Product |

|---|---|---|

| Benzaldehyde | Ethanol, HCl, Δ | 4,7-Dimethyl-1H-indazol-5-yl benzyl ether |

Reduction Reactions

While the compound lacks reducible groups (e.g., nitro), its synthetic precursors or derivatives undergo reductions:

Example

Functionalization via Cross-Coupling

Though not directly reported for 4,7-dimethyl-1H-indazol-5-ol, analogous indazoles participate in Suzuki-Miyaura couplings. For example:

Mechanistic and Structural Influences

Comparison with Similar Compounds

Core Structural Differences

- Indazole vs. Imidazole/Indole Derivatives :

- 4,5-Dimethyl-1H-imidazole formate (CAS 86027-00-1) : This imidazole derivative shares methyl substituents but lacks the fused benzene ring of indazole. Imidazole’s two nitrogen atoms in a five-membered ring confer distinct electronic properties, such as increased basicity compared to indazole’s pyrazole moiety .

- Indole-Triazole Hybrids (e.g., 6c, 6b) : Indole-based compounds (e.g., 3-(2-(4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol) feature a fused benzene-pyrrole system. The triazole moiety introduces additional hydrogen-bonding and π-π stacking capabilities, which are absent in 4,7-dimethyl-1H-indazol-5-ol .

Substituent Effects

- Similar effects are observed in 4,5-dimethylimidazole derivatives, where methyl groups increase steric hindrance and metabolic stability .

- Hydroxyl Group: The hydroxyl group at position 5 in the target compound contrasts with the thiol group in 5-(1H-indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol ().

Physicochemical Properties

*Calculated based on molecular formula C9H10N2O.

Preparation Methods

Hydrazine-Mediated Ring Closure

In a representative procedure, 2-hydroxy-4,5-dimethylbenzaldehyde undergoes cyclization with hydrazine hydrate in acidic ethanol (HCl, 70°C, 12 h). The reaction proceeds via initial hydrazone formation, followed by intramolecular cyclization to yield the indazole ring. The hydroxyl group at position 5 is retained through careful pH control, while methyl groups at positions 4 and 7 originate from the aldehyde precursor. Typical yields range from 45–60%, with purity >95% after recrystallization in ethyl acetate.

Key Variables:

-

Temperature: Elevated temperatures (>80°C) lead to demethylation byproducts.

-

Acid Catalyst: HCl (2 M) optimizes cyclization kinetics without hydrolyzing methyl groups.

Transition Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic routes leverage palladium and copper catalysts to install methyl groups regioselectively on preformed indazole scaffolds.

Suzuki-Miyaura Coupling for Methyl Group Introduction

A two-step protocol involves:

-

Bromination of 5-hydroxy-1H-indazole at positions 4 and 7 using N-bromosuccinimide (NBS) in DMF (0°C, 2 h).

-

Sequential Suzuki couplings with methylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane/H₂O, 90°C, 8 h).

This method achieves 70–75% overall yield but requires strict anhydrous conditions to prevent boronic acid decomposition.

Direct C-H Methylation

Recent advances employ directing groups (e.g., -OH) to enable site-selective C-H activation. Using Pd(OAc)₂ and a methylating agent (MeBpin), 5-hydroxy-1H-indazole undergoes methylation at positions 4 and 7 in a single pot (DMA, 120°C, 24 h). Yields reach 55–60%, with >20:1 regioselectivity for the 4,7-dimethyl product.

Acid-Catalyzed Hydroxymethylation and Subsequent Modifications

Formaldehyde-mediated hydroxymethylation, followed by reduction, offers an alternative pathway.

Formaldehyde Condensation and Reduction

-

Hydroxymethylation: 4,7-dimethyl-1H-indazole reacts with formaldehyde (30% aq.) in HCl (rt, 6 h) to form 5-hydroxymethyl-4,7-dimethyl-1H-indazole.

-

Oxidative Hydrolysis: Treatment with KMnO₄ in acetone/H₂O (0°C, 1 h) oxidizes the hydroxymethyl group to a hydroxyl group, yielding the target compound.

This method achieves 50–65% yield but requires meticulous control over oxidation conditions to avoid over-oxidation to carboxylic acids.

Oxidative Functionalization Strategies

Post-synthetic oxidation of methyl groups to hydroxyl groups provides a late-stage diversification route.

Directed ortho-Hydroxylation

Using a Cu(I)-phenanthroline catalyst and O₂ as the oxidant, 4,7-dimethyl-1H-indazole undergoes hydroxylation at position 5 (CH₃CN, 60°C, 12 h). The reaction proceeds via radical intermediates, with yields of 40–50% and 85% regioselectivity.

Comparative Analysis of Synthetic Methods

The table below evaluates key performance indicators for each methodology:

| Method | Yield (%) | Purity (%) | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Cyclocondensation | 45–60 | >95 | Moderate | High | Low |

| Suzuki Coupling | 70–75 | 90–95 | High | Moderate | High |

| C-H Methylation | 55–60 | 85–90 | Very High | Low | Moderate |

| Formaldehyde Condensation | 50–65 | 80–85 | Moderate | High | Low |

| Directed Hydroxylation | 40–50 | 75–80 | High | Low | High |

Key Insights:

Q & A

Basic: What synthetic methodologies are recommended for preparing 4,7-dimethyl-1H-indazol-5-ol with high purity?

Answer:

The synthesis of this compound can be optimized using regioselective alkylation and cyclization strategies. A validated approach involves:

- Step 1: Starting with a substituted indole precursor (e.g., 5-hydroxyindole derivatives) and introducing methyl groups at positions 4 and 7 via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling .

- Step 2: Cyclization using hydrazine derivatives under acidic conditions to form the indazole core. Solvent selection (e.g., PEG-400:DMF mixtures) and catalysts (e.g., CuI for click chemistry) are critical for yield optimization, as demonstrated in analogous indazole syntheses .

- Purification: Column chromatography (e.g., silica gel with EtOAc/hexanes) or recrystallization from hot ethyl acetate to achieve >95% purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.